molecular formula C8H16N2O5 B055100 N-Acetyl-beta-D-glucosaminylamine CAS No. 112339-01-2

N-Acetyl-beta-D-glucosaminylamine

Cat. No. B055100
M. Wt: 220.22 g/mol
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-beta-D-glucosaminylamine (GlcNAc) is a monosaccharide that is commonly found in the glycan structures of proteins and lipids. GlcNAc is an essential component of the extracellular matrix, which plays a crucial role in cell adhesion, migration, and signaling. It is also involved in various biological processes such as inflammation, immune response, and cancer progression.

Scientific Research Applications

1. Kidney Disease Diagnosis and Monitoring

N-Acetyl-beta-D-glucosaminidase (NAG) is a lysosomal enzyme predominantly found in renal proximal tubular cells. Its presence in urine is used as a marker for proximal tubular damage and nephrotoxicity. Elevated urinary NAG levels indicate various renal disorders, including acute kidney injury, urinary tract infection, vesicoureteral reflux, diabetes mellitus, nephrotic syndrome, glomerulonephritis, hypertension, perinatal asphyxia, heavy metals poisoning, drug nephrotoxicity, renal allograft rejection, and heart failure. Thus, it is valuable in diagnosing and monitoring kidney diseases (Kavukçu et al., 2002), (Mohkam & Ghafari, 2015).

2. Advances in Optical Sensors for Disease Detection

N-Acetyl-β-d-hexosaminidases, including N-Acetyl-β-d-glucosaminidase, have seen significant advancements in the development of optical sensors. These sensors have applications in assessing kidney health, detecting and treating infectious diseases, fluorescence imaging of cancer, treating lysosomal disorders, and as reactive probes in chemical biology. This indicates its broader implications in various fields of medical diagnostics and treatment (Morsby & Smith, 2022).

3. Bioconversion of Chitin to Glucosamine

N-Acetyl-β-D-glucosamine has been explored for its potential in converting chitin to N-acetyl glucosamine (GlcNAc), a valuable pharmacological agent and functional food additive. This bioconversion is considered a sustainable and cost-effective alternative to the traditional chemical processes, which have issues like high production costs and environmental concerns (Fu et al., 2014).

4. Clinical Chemistry and Therapeutic Applications

N-Acetyl-beta-D-glucosaminidase plays a critical role in clinical chemistry for early detection of diseases, including hypertension, renal injuries, depression, and lysosomal storage diseases. Its role extends beyond diagnostics to therapeutic applications, owing to its involvement in the metabolism of glycoproteins and glycolipids (Muzzarelli, 1999).

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

CAS RN

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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